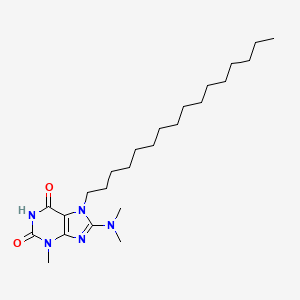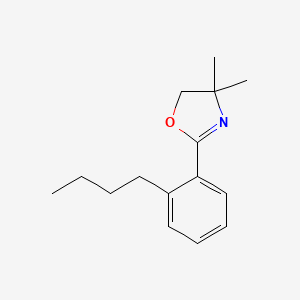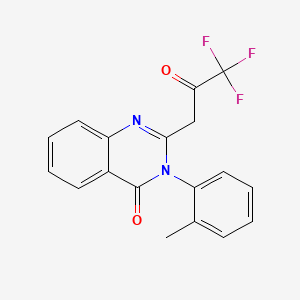
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This particular compound features a trifluoromethyl group, which often enhances the biological activity and stability of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 2-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Cell Signaling:
Medicine
Drug Development: The compound’s biological activity makes it a candidate for drug development, particularly in the treatment of cancer or infectious diseases.
Diagnostics: Potential use in diagnostic assays due to its specific binding properties.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to effectively inhibit or activate these targets. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the 2-methylphenyl and trifluoromethyl groups.
3-Phenyl-4(3H)-Quinazolinone: Similar structure but with a phenyl group instead of a 2-methylphenyl group.
3-(2-Methylphenyl)-4(3H)-Quinazolinone: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the 2-methylphenyl and trifluoromethyl groups in 4(3H)-Quinazolinone, 3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)- makes it unique. These groups enhance its biological activity, stability, and specificity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
73283-08-6 |
|---|---|
Formule moléculaire |
C18H13F3N2O2 |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
3-(2-methylphenyl)-2-(3,3,3-trifluoro-2-oxopropyl)quinazolin-4-one |
InChI |
InChI=1S/C18H13F3N2O2/c1-11-6-2-5-9-14(11)23-16(10-15(24)18(19,20)21)22-13-8-4-3-7-12(13)17(23)25/h2-9H,10H2,1H3 |
Clé InChI |
FAZCOKZNHRQRLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)
![2-phenyl-N'-[(1E)-1-phenylethylidene]quinoline-4-carbohydrazide](/img/structure/B15081543.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B15081545.png)
![4-nitro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B15081549.png)
![2-{(2-Chloroprop-2-en-1-yl)[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15081556.png)
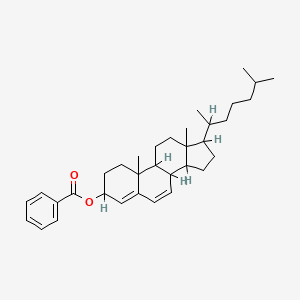
![N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15081569.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081571.png)
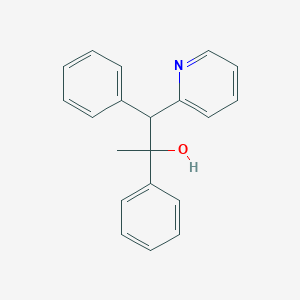
![N'-[(E)-(2-bromophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B15081583.png)
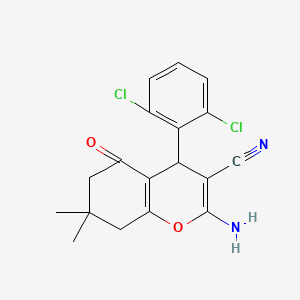
![4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15081600.png)
